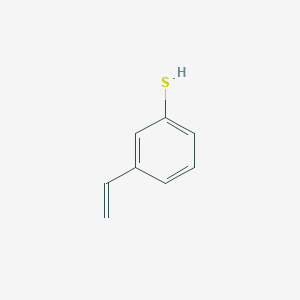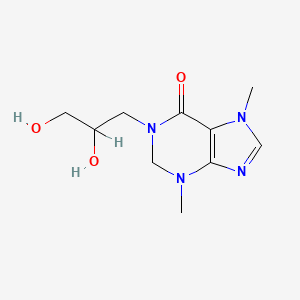
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone is a chemical compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the purinone ring and subsequent functionalization to introduce the dihydroxypropyl and dimethyl groups. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme interactions, cellular processes, and metabolic pathways.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone include other purinone derivatives and compounds with similar functional groups. Examples include:
- 1H-Indole-3-carbaldehyde derivatives
- Isoindoline and isoindoline-1,3-dione derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties that may not be present in other similar compounds.
Propiedades
Número CAS |
73986-44-4 |
|---|---|
Fórmula molecular |
C10H16N4O3 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(2,3-dihydroxypropyl)-3,7-dimethyl-2H-purin-6-one |
InChI |
InChI=1S/C10H16N4O3/c1-12-5-11-9-8(12)10(17)14(6-13(9)2)3-7(16)4-15/h5,7,15-16H,3-4,6H2,1-2H3 |
Clave InChI |
NXQXDPWQCUGSGH-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C(=O)C2=C1N=CN2C)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


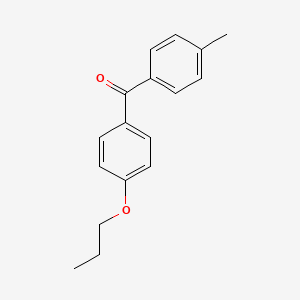
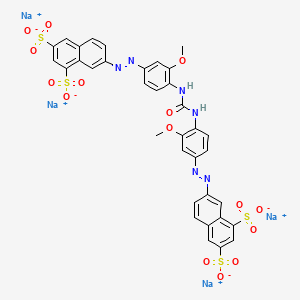
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
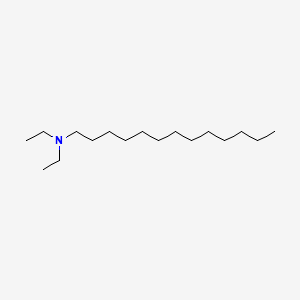
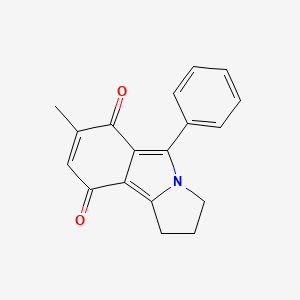
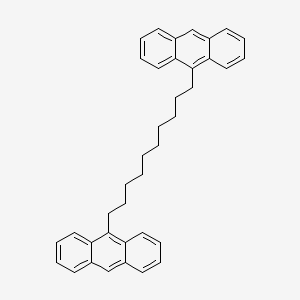
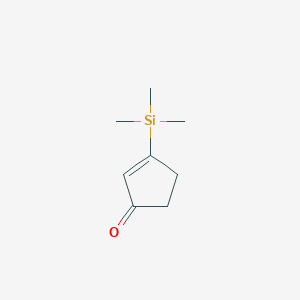
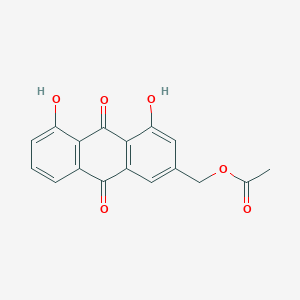
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
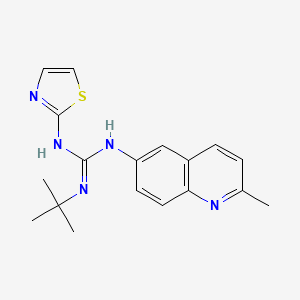
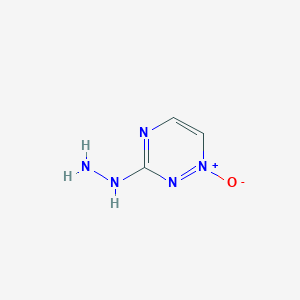
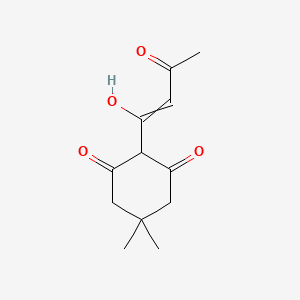
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
